Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative with a complex substitution pattern. The benzofuran core is substituted at positions 2, 3, and 5:
- Position 2: Methyl group, providing steric simplicity.
- Position 3: Ethyl carboxylate, a common ester group that enhances lipophilicity.
Properties
IUPAC Name |
ethyl 5-[(4-methoxycarbonylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-21(23)19-13(2)27-18-10-9-16(11-17(18)19)26-12-14-5-7-15(8-6-14)20(22)24-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCVCBMVHSCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as acids or bases, and solvents like ethanol or toluene to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ester groups into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its ester and methoxy groups may facilitate binding to active sites of enzymes, influencing their catalytic functions .
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Key structural analogs and their differences are summarized below:
Key Observations:
Position 2 Substitution :
- The target compound’s methyl group reduces steric hindrance compared to phenyl () or 4-methoxyphenyl (). This may enhance membrane permeability but reduce aromatic stacking interactions.
- Bulkier groups (e.g., 4-methoxyphenyl in ) could improve target binding affinity in hydrophobic pockets .
The hydrazine group in may confer hydrogen-bonding capacity but could reduce stability due to hydrolysis susceptibility .
Physicochemical Properties :
- Higher molecular weight (~370) compared to (312.32) suggests reduced solubility but improved lipophilicity, which may influence bioavailability.
- The ethyl carboxylate at Position 3 (common across analogs) enhances solubility in organic solvents, aiding synthetic purification .
Crystallographic and Conformational Analysis
Biological Activity
Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran derivative class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzofuran core substituted with various functional groups. Its molecular formula is , and it has a molar mass of approximately 317.34 g/mol. The synthesis typically involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with methoxycarbonylphenyl derivatives under controlled conditions to yield the target compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 317.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties. Research has shown that this compound demonstrates inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study published in ResearchGate, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, showcasing its potential as an antimicrobial agent .
Anticancer Activity
Benzofuran derivatives have also been explored for their anticancer properties. A review in PMC highlighted that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against cancer cell lines .
Table 2: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10 |
| Reference Compound A | MCF-7 | 15 |
| Reference Compound B | HeLa (Cervical Cancer) | 12 |
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it could trigger apoptotic pathways, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to oxidative stress in target cells.
Safety and Toxicity
Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for safety profiles. In vitro studies have shown low cytotoxicity against normal human cell lines at therapeutic concentrations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving benzofuran precursors. For example:
Core formation : Start with a benzofuran scaffold (e.g., 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives) and introduce substituents via nucleophilic aromatic substitution or esterification .
Functionalization : React the hydroxyl group at the 5-position with 4-(methoxycarbonyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the methoxycarbonylphenylmethoxy group .
- Key variables : Solvent polarity, temperature (typically 60–100°C), and catalyst selection (e.g., DMAP for ester coupling) significantly affect reaction efficiency. Yields range from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation.
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) due to their robustness in handling small-molecule crystallography. Mercury CSD 2.0 is recommended for visualizing hydrogen-bonding networks and packing motifs .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodology :
- Anticancer activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or Western blot.
- Cytotoxicity : Compare results with healthy cell lines (e.g., HEK-293) to assess selectivity .
- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, aspirin for COX-2 inhibition) to validate assay conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
- Methodology :
Geometry optimization : Use Gaussian 09 or ORCA with B3LYP/6-31G(d) basis sets to minimize energy.
Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions and nucleophilic/electrophilic sites .
Electrostatic potential (ESP) maps : Identify regions of high electron density (e.g., methoxycarbonyl group) for reaction mechanism insights .
- Validation : Compare DFT-derived bond lengths/angles with experimental SCXRD data to ensure computational reliability .
Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved during structural characterization?
- Case study : Discrepancies in carbonyl stretching frequencies (IR) or proton splitting (¹H-NMR) may arise due to conformational flexibility or solvent effects.
- Resolution strategies :
Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria of the methoxycarbonyl group).
Solvent screening : Test polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to stabilize specific conformers .
Q. What strategies optimize the enantiomeric purity of this compound for chiral pharmacology studies?
- Methodology :
Chiral chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases for enantiomer separation.
Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key coupling steps to induce stereoselectivity .
- Analysis : Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. Typical ee values >90% are achievable with optimized conditions .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant category 2) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (specific target organ toxicity, respiratory system) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?
- Case example : DFT may predict high reactivity at the benzofuran core, but in vitro assays show low activity.
- Root causes :
Solvation effects : Computational models often neglect solvent interactions, altering charge distribution.
Metabolic instability : The compound may degrade in cell culture media, reducing observed efficacy .
- Mitigation : Combine molecular dynamics (MD) simulations with experimental stability studies (e.g., HPLC-MS to track degradation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
